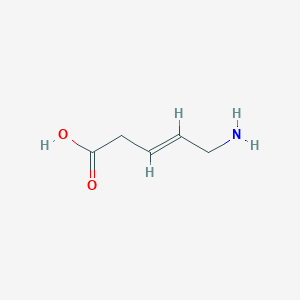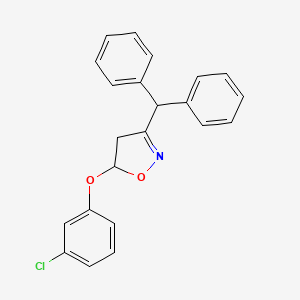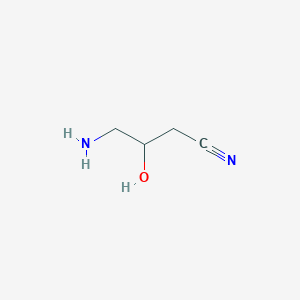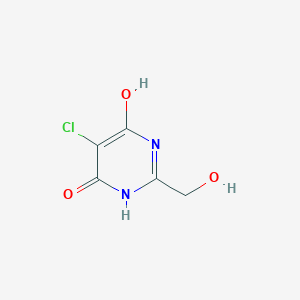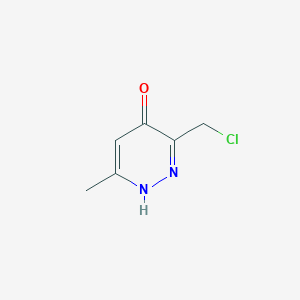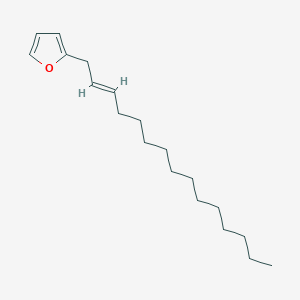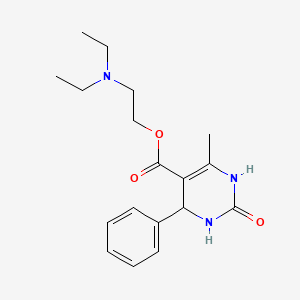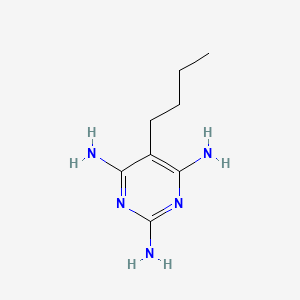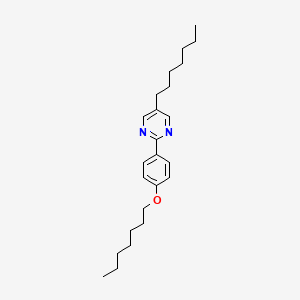
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine: is an organic compound with the molecular formula C24H36N2O . It is a pyrimidine derivative characterized by the presence of heptyl and heptyloxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate heptyl and heptyloxyphenyl precursors.
Condensation Reaction: The heptyl and heptyloxyphenyl groups are introduced to the pyrimidine ring through a condensation reaction. This reaction often requires the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes
Biology:
Biochemical Studies: Utilized in the study of biochemical pathways and interactions due to its unique structural properties
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds
Industry:
Mechanism of Action
The mechanism of action of 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyridine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrazine
- 5-Heptyl-2-(4-(heptyloxy)phenyl)triazine
Uniqueness: 5-Heptyl-2-(4-(heptyloxy)phenyl)pyrimidine is unique due to its specific combination of heptyl and heptyloxyphenyl groups attached to the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
57202-38-7 |
|---|---|
Molecular Formula |
C24H36N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-10-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChI Key |
XQQYMNZQNMFGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


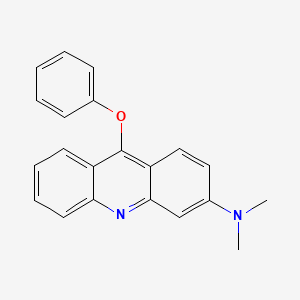
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
